5,6-Diaminouracil semisulfate

CAS No.: 63981-35-1

Cat. No.: VC3706206

Molecular Formula: C8H14N8O8S

Molecular Weight: 382.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63981-35-1 |

|---|---|

| Molecular Formula | C8H14N8O8S |

| Molecular Weight | 382.31 g/mol |

| IUPAC Name | 5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid |

| Standard InChI | InChI=1S/2C4H6N4O2.H2O4S/c2*5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4/h2*5H2,(H4,6,7,8,9,10);(H2,1,2,3,4) |

| Standard InChI Key | OFZPGHXQOXIBIV-UHFFFAOYSA-N |

| SMILES | C1(=C(NC(=O)NC1=O)N)N.C1(=C(NC(=O)NC1=O)N)N.OS(=O)(=O)O |

| Canonical SMILES | C1(=C(NC(=O)NC1=O)N)N.C1(=C(NC(=O)NC1=O)N)N.OS(=O)(=O)O |

Introduction

Chemical Identification and Nomenclature

Primary Identifiers

5,6-Diaminouracil semisulfate is uniquely identified through several standardized chemical identification systems. The compound's registry details are essential for proper chemical cataloging and research applications.

Table 1: Primary Chemical Identifiers

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 63981-35-1 |

| RTECS Number | YQ9625000 |

| PubChem CID | 116089 |

| European Community (EC) Number | 264-589-8 |

| DSSTox Substance ID | DTXSID80981606 |

| Wikidata ID | Q82968016 |

The compound is also classified under the parent CAS number 3240-72-0, which represents the non-sulfate form of 5,6-diaminouracil . This relationship indicates the semisulfate is a salt derivative of the parent compound.

Synonyms and Alternative Nomenclature

The compound is known by multiple synonyms in scientific literature and chemical databases. These alternative names reflect various naming conventions and structural perspectives.

The officially recognized synonyms include:

-

5,6-Diamino-2,4-dihydroxypyrimidine hemisulfate

-

5,6-Diaminopyrimidine-2,4(1H,3H)-dione sulfate(2:1)

-

Bis(diaminopyrimidine-2,4-diol); sulfuric acid

-

Uracil, 5,6-diamino-, hemisulfate

-

5,6-Diamino-2,4-pyrimidinediol sulfate

The IUPAC name for this compound is 5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid, which precisely describes its chemical structure according to international naming conventions .

Structural Characteristics

Molecular Composition

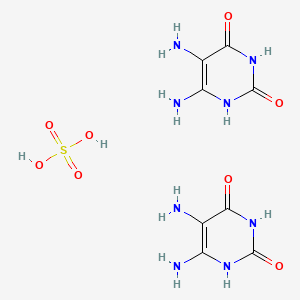

5,6-Diaminouracil semisulfate possesses a distinct molecular structure that defines its chemical behavior and properties. The compound has a molecular formula of C8H14N8O8S, representing its complete atomic composition .

The molecular structure consists of two 5,6-diaminouracil molecules (C4H6N4O2 each) combined with one sulfuric acid molecule (H2SO4). This 2:1 ratio of organic component to acid is reflected in the "semisulfate" designation in its name .

Structural Features and Bonding

The compound contains several notable structural features:

-

Pyrimidine ring system: The core structure contains the characteristic six-membered heterocyclic ring of pyrimidine with nitrogen atoms at positions 1 and 3

-

Amino groups: Two amino (-NH2) groups are positioned at the 5 and 6 positions of the pyrimidine ring

-

Carbonyl groups: Two carbonyl (C=O) groups are located at positions 2 and 4

-

Ionic bonding: The sulfate portion is ionically bound to the organic molecules

The compound has significant hydrogen bonding capability due to its numerous hydrogen bond donors (10) and acceptors (12), which influences its physical properties and potential biological interactions .

Chemical Descriptors

Several computed chemical descriptors provide additional insight into the compound's structure:

Table 2: Chemical Structure Descriptors

| Descriptor | Value |

|---|---|

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 303 Ų |

| Heavy Atom Count | 25 |

| Formal Charge | 0 |

| Complexity | 313 |

| Defined Atom Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 3 |

The absence of rotatable bonds indicates structural rigidity, while the high topological polar surface area (303 Ų) suggests significant hydrophilicity and potentially limited cell membrane permeability .

Physical and Chemical Properties

Basic Physical Properties

5,6-Diaminouracil semisulfate possesses distinct physical and chemical properties that determine its behavior in various environments and applications.

Table 3: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 382.31 g/mol |

| Exact Mass | 382.06553061 Da |

| Monoisotopic Mass | 382.06553061 Da |

| Hydrogen Bond Donor Count | 10 |

| Hydrogen Bond Acceptor Count | 12 |

| Topological Polar Surface Area | 303 Ų |

The relatively high molecular weight combined with numerous hydrogen bond donors and acceptors suggests that this compound likely has significant water solubility but limited lipid solubility .

Structural Identifiers

The compound's unique structural identifiers enable precise identification and reference in chemical databases and literature:

InChI=1S/2C4H6N4O2.H2O4S/c25-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4/h25H2,(H4,6,7,8,9,10);(H2,1,2,3,4)

InChIKey: OFZPGHXQOXIBIV-UHFFFAOYSA-N

SMILES: C1(=C(NC(=O)NC1=O)N)N.C1(=C(NC(=O)NC1=O)N)N.OS(=O)(=O)O

These standardized identifiers are crucial for unambiguous identification across different chemical databases and information systems.

Toxicological Profile

Acute Toxicity Data

The available toxicological data for 5,6-Diaminouracil semisulfate is limited but provides important baseline information regarding its potential hazards:

Table 4: Acute Toxicity Data

| Parameter | Details |

|---|---|

| Test Type | LDLo (Lowest published lethal dose) |

| Route of Exposure | Parenteral |

| Species | Mouse |

| Dose | 200 mg/kg |

| Reference | Chemical-Biological Coordination Center, National Research Council, Volume 7, Page 696, 1955 |

This toxicity data indicates that the compound has demonstrated lethality in mice at doses of 200 mg/kg when administered parenterally (by routes other than the digestive tract, such as injection) . This represents a moderate level of acute toxicity.

Chemical Classification and Relationships

Chemical Family

5,6-Diaminouracil semisulfate belongs to several important chemical classifications:

-

Pyrimidine derivatives: The compound contains the pyrimidine ring system, making it part of this important class of heterocyclic organic compounds.

-

Nucleobase analogs: Structurally related to uracil, a nucleobase found in RNA, making it relevant to nucleic acid chemistry.

-

Amino compounds: Contains two amino groups, contributing to its chemical reactivity and potential for derivatization.

-

Organic salts: As a semisulfate, it represents a salt formed between organic molecules and sulfuric acid .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume